molecular formula C8H15F3N2 B12994211 N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine

Cat. No.: B12994211
M. Wt: 196.21 g/mol
InChI Key: NXUBIRFILSKYRE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted piperidines and amines, such as:

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 3-(Trifluoromethyl)piperidine

Uniqueness

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-13(2)7(8(9,10)11)4-3-5-12-6-7/h12H,3-6H2,1-2H3

InChI Key

NXUBIRFILSKYRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCNC1)C(F)(F)F

Origin of Product

United States

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